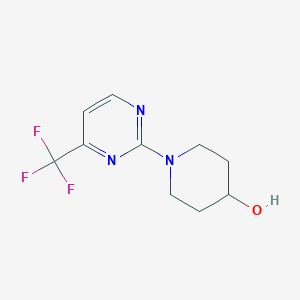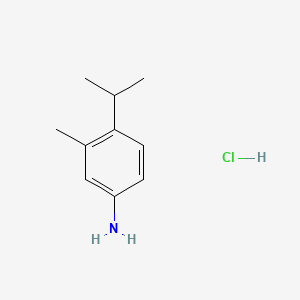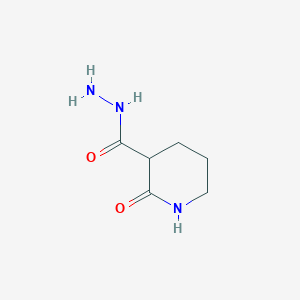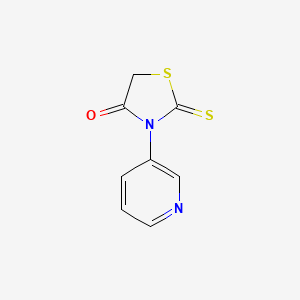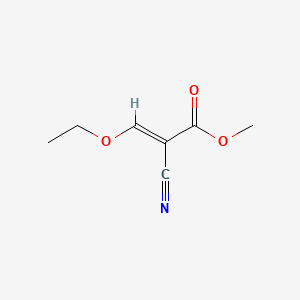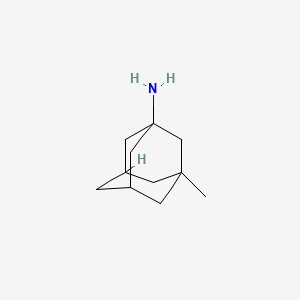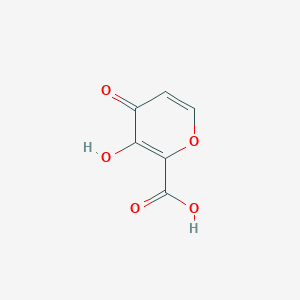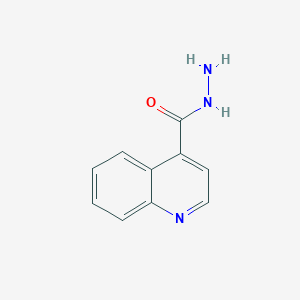![molecular formula C11H9F3N2 B1304907 5-methyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazole CAS No. 521267-21-0](/img/structure/B1304907.png)
5-methyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazole (also known as 5-Methyl-3-TFMPP or 5-Me-TFMPP) is a synthetic pyrazole derivative that has been studied for its potential applications in a variety of scientific research fields. 5-Me-TFMPP has been found to have a wide range of biochemical and physiological effects, and has been used to study the mechanisms of action of several drugs and compounds.
Scientific Research Applications
Heterocyclic Synthesis
5-Methyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazole has been identified as a valuable scaffold for the synthesis of a wide range of heterocyclic compounds, such as pyrazolo-imidazoles, -thiazoles, spiropyridines, spiropyrroles, spiropyrans, and others. Its reactivity offers mild reaction conditions for generating versatile cynomethylene dyes from a broad spectrum of precursors, indicating its potential for innovative transformations in heterocyclic chemistry (Gomaa & Ali, 2020).
Anti-inflammatory and Antibacterial Agents
The trifluoromethylpyrazole moiety, particularly when located on the 3- or 5-position of the pyrazole nucleus, is associated with significant anti-inflammatory and antibacterial activities. This highlights the importance of trifluoromethylated pyrazoles in medicinal chemistry, providing a foundation for the development of novel anti-inflammatory and antibacterial agents with improved efficacy and minimal side effects (Kaur, Kumar, & Gupta, 2015).
Medicinal Chemistry
Methyl-substituted pyrazoles, including this compound derivatives, exhibit a wide spectrum of biological activities, making them potent medicinal scaffolds. These compounds have been studied for their therapeutic potentials, such as antimicrobial, anticancer, and other pharmacological activities, underscoring their significance in medicinal chemistry and drug development (Sharma et al., 2021).
Organometallic Chemistry
Hydridotris(pyrazolyl)borato complexes of Group 5 metals demonstrate the utility of pyrazole derivatives in organometallic chemistry. These complexes serve as models for metalloprotein interactions and offer insights into the organometallic chemistry of vanadium, niobium, and tantalum, revealing a rich organometallic chemistry awaiting further exploration (Etienne, 1996).
Safety and Hazards
The safety data sheet for a related compound, 3-Fluoro-5-(trifluoromethyl)phenyl isocyanate, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
Trifluoromethyl group-containing compounds have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The future directions of “5-methyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazole” could be similar, given its structural similarity to these compounds.
Properties
IUPAC Name |
5-methyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2/c1-7-5-10(16-15-7)8-3-2-4-9(6-8)11(12,13)14/h2-6H,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKRQNPVMPJPBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101226553 |
Source


|
| Record name | 3-Methyl-5-[3-(trifluoromethyl)phenyl]-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101226553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
521267-21-0 |
Source


|
| Record name | 3-Methyl-5-[3-(trifluoromethyl)phenyl]-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=521267-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-5-[3-(trifluoromethyl)phenyl]-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101226553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

